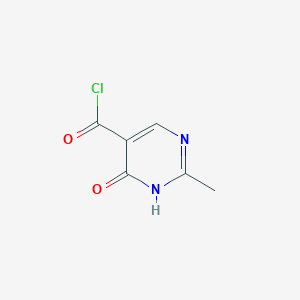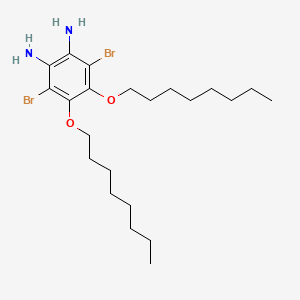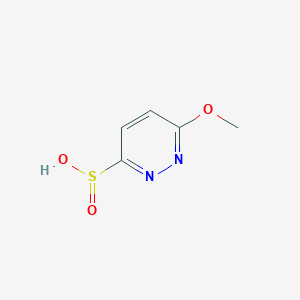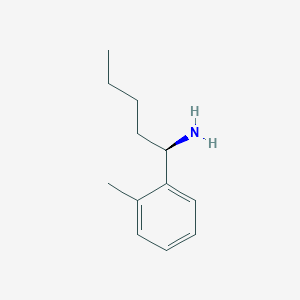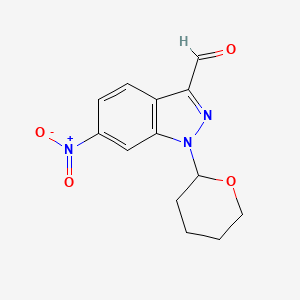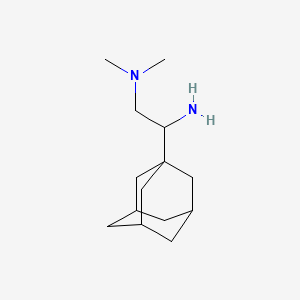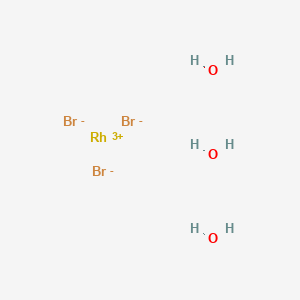
Rhodium(III)bromidetrihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(III) bromide trihydrate, with the chemical formula RhBr₃·3H₂O, is an inorganic compound that belongs to the family of rhodium halides. This compound is known for its red-brown solid appearance and is soluble in water and lower alcohols . It is primarily used as a precursor for the synthesis of various rhodium complexes and has applications in catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide trihydrate can be synthesized by reacting rhodium metal with a mixture of hydrochloric acid and bromine. The reaction typically proceeds as follows: [ \text{Rh} + 3\text{Br}_2 + 3\text{H}_2\text{O} \rightarrow \text{RhBr}_3 \cdot 3\text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the complete dissolution of rhodium metal and the formation of the desired trihydrate compound .
Industrial Production Methods: Industrial production of rhodium(III) bromide trihydrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(III) bromide trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can undergo ligand exchange reactions to form different rhodium complexes.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride (BrF₃) can be used as an oxidizing agent to convert rhodium(III) bromide to rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used to reduce rhodium(III) bromide to rhodium(I) or rhodium(0) compounds.
Substitution: Aqueous potassium iodide (KI) can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride (RhF₄)
Reduction: Rhodium(I) complexes or rhodium metal
Substitution: Rhodium(III) iodide (RhI₃)
Wissenschaftliche Forschungsanwendungen
Rhodium(III) bromide trihydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of rhodium(III) bromide trihydrate and its derived complexes involves interactions with biological molecules such as DNA, RNA, and proteins. These interactions can lead to the inhibition of DNA replication, disruption of cellular processes, and ultimately cell death. Rhodium complexes have been shown to target specific molecular pathways, making them effective in overcoming resistance mechanisms in cancer cells and pathogenic microorganisms .
Vergleich Mit ähnlichen Verbindungen
Rhodium(III) bromide trihydrate can be compared with other rhodium halides, such as:
Rhodium(III) chloride (RhCl₃): Similar in structure and reactivity, but more commonly studied and used in various applications.
Rhodium(III) fluoride (RhF₃): Less commonly used but has unique properties due to the presence of fluoride ions.
Rhodium(III) iodide (RhI₃): Similar in reactivity but with different solubility and stability properties.
Rhodium(III) bromide trihydrate is unique due to its specific solubility in water and lower alcohols, making it suitable for certain applications where other rhodium halides may not be as effective.
Eigenschaften
Molekularformel |
Br3H6O3Rh |
|---|---|
Molekulargewicht |
396.66 g/mol |
IUPAC-Name |
rhodium(3+);tribromide;trihydrate |
InChI |
InChI=1S/3BrH.3H2O.Rh/h3*1H;3*1H2;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
OYHSYYHGXYZRSG-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.[Br-].[Br-].[Br-].[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


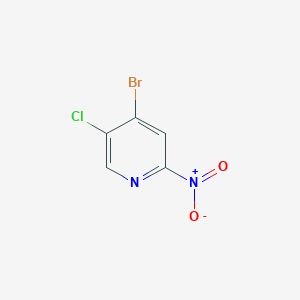
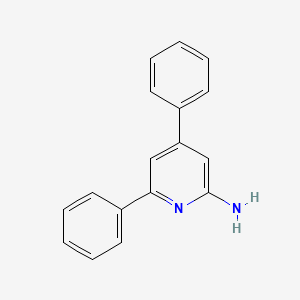


![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

